molecular formula C19H17N3O4S2 B12121828 N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B12121828
M. Wt: 415.5 g/mol
InChI Key: XAJMUBSKFFVLAN-YBEGLDIGSA-N
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Description

N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a thiazolidinone derivative characterized by a 5Z-benzylidene substituent with 4-ethoxy and 3-methoxy groups, a pyridine-3-carboxamide moiety at the N3 position, and a thioxo group at C2. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The compound’s structural uniqueness arises from the electron-donating ethoxy and methoxy groups on the benzylidene ring, which may enhance lipophilicity and influence intermolecular interactions. Its synthesis likely involves condensation of a 4-oxo-2-thioxothiazolidine precursor with 4-ethoxy-3-methoxybenzaldehyde, followed by amidation with pyridine-3-carboxylic acid derivatives .

Properties

Molecular Formula

C19H17N3O4S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H17N3O4S2/c1-3-26-14-7-6-12(9-15(14)25-2)10-16-18(24)22(19(27)28-16)21-17(23)13-5-4-8-20-11-13/h4-11H,3H2,1-2H3,(H,21,23)/b16-10-

InChI Key

XAJMUBSKFFVLAN-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with pyridine-3-carboxylic acid chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring and the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Ring

The benzylidene substituent significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituents on Benzylidene Key Properties/Activities References
Target Compound 4-Ethoxy, 3-methoxy Enhanced lipophilicity, potential enzyme inhibition
N-[(5Z)-5-(4-Fluorobenzylidene)-...] (CAS 301687-53-6) 4-Fluoro Higher electronegativity, possible metabolic stability
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... 2,4,6-Trimethoxy Increased steric bulk, altered crystal packing

Analysis :

  • Electron-Donating vs.
  • Lipophilicity : The ethoxy/methoxy groups likely confer higher logP values than the fluorinated analog, improving membrane permeability but reducing aqueous solubility.
  • Crystal Packing : Compounds with bulkier substituents (e.g., 2,4,6-trimethoxy in ) exhibit distinct dihedral angles and hydrogen-bonding patterns, which could influence solid-state stability and dissolution rates.

Analysis :

  • Hydrogen-Bonding Capacity : The pyridine ring in the target compound may engage in stronger hydrogen-bonding interactions with biological targets (e.g., kinases or receptors) compared to phenylacetamide derivatives.

Analysis :

  • Reaction Efficiency : Sodium acetate in acetic acid/acetic anhydride (as in ) is a common catalyst system for benzylidene condensations. The target compound’s synthesis may require similar conditions but with adjusted stoichiometry for the ethoxy/methoxy substituents.
  • Byproducts: highlights isomerization and dimerization side reactions in related thiazolidinones, suggesting the need for precise temperature control during synthesis .
Structural and Crystallographic Insights

Crystallographic data for analogs reveal conformational trends:

Compound (Reference) Dihedral Angles (Benzylidene vs. Core) Hydrogen-Bonding Patterns
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () 80.94° between thiazolopyrimidine and benzene C–H···O chains along c-axis
Target Compound (Predicted) Likely <90° due to smaller substituents Potential C–S···O or N–H···O interactions

Analysis :

  • Planarity : Bulky substituents (e.g., 2,4,6-trimethoxy) increase dihedral angles, reducing conjugation. The target compound’s smaller substituents may favor a more planar structure, enhancing electronic delocalization.
  • Software Tools : Programs like SHELXL () and WinGX () are critical for refining such structures and analyzing intermolecular interactions .

Biological Activity

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O4S2C_{19}H_{17}N_{3}O_{4}S_{2} with a molecular weight of approximately 415.48 g/mol. The structure features a thiazolidinone ring, which is known to play a crucial role in its biological activity.

PropertyValue
Molecular FormulaC19H17N3O4S2
Molecular Weight415.48 g/mol
IUPAC NameThis compound
InChI KeyUBAKXTUFWHRBGH-WJDWOHSUSA-N

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazolidinone derivatives have shown selective cytotoxicity against HeLa and K562 cancer cells with IC50 values ranging from 8.5 µM to 15 µM .

Case Study:
A study on thiazolidinone derivatives demonstrated that several compounds induced apoptosis in cancer cells through both extrinsic and intrinsic pathways. The mechanism involved modulation of signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often assessed using the minimum inhibitory concentration (MIC) method.

Table: Antimicrobial Activity of Thiazolidinones

CompoundBacterial StrainMIC (µg/mL)
Thiazolidinone AStaphylococcus aureus32
Thiazolidinone BEscherichia coli16
N-[...]-pyridine derivativeBacillus subtilis64

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been highlighted in various studies. These compounds can reduce pro-inflammatory cytokines and inhibit nitric oxide production in macrophages, indicating their role in modulating inflammatory responses .

Mechanism of Action:
The compound's mechanism may involve the inhibition of specific enzymes or pathways associated with inflammation, such as cyclooxygenase (COX) or lipoxygenase pathways.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazolidinones. Modifications at specific positions on the thiazolidinone ring can enhance or reduce their efficacy.

  • Substituents on the Thiazolidinone Ring: Variations in substituents at the 4-position (e.g., ethoxy or methoxy groups) significantly affect biological potency.
  • Pyridine Moiety Influence: The presence of pyridine enhances interaction with biological targets, potentially increasing anticancer and antimicrobial activities.

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